Cas no 885272-19-5 (1H-Indole-6-carbothioamide)

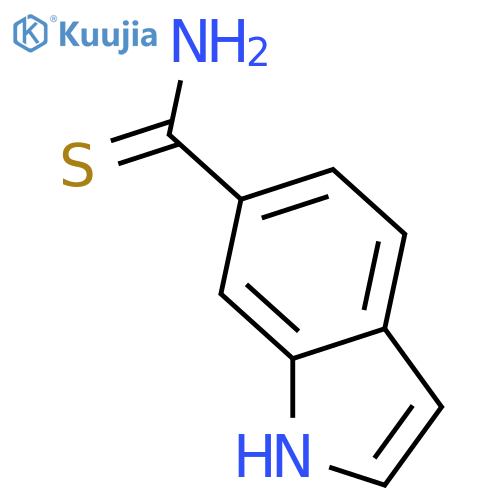

1H-Indole-6-carbothioamide structure

商品名:1H-Indole-6-carbothioamide

1H-Indole-6-carbothioamide 化学的及び物理的性質

名前と識別子

-

- 1H-Indole-6-carbothioamide

- 1H-Indole-6-carbothioic acid amide

- CS-0306443

- EN300-1851663

- 885272-19-5

- AKOS006294127

- MFCD06738887

- DB-077426

- AB28112

- SCHEMBL19608350

- CHEMBL4528244

- DTXSID00693052

- D87562

-

- MDL: MFCD06738887

- インチ: 1S/C9H8N2S/c10-9(12)7-2-1-6-3-4-11-8(6)5-7/h1-5,11H,(H2,10,12)

- InChIKey: LHLODSWIVCZDPI-UHFFFAOYSA-N

- ほほえんだ: S=C(C1C=C2C(C=CN2)=CC=1)N

計算された属性

- せいみつぶんしりょう: 176.04100

- どういたいしつりょう: 176.041

- 同位体原子数: 0

- 水素結合ドナー数: 2

- 水素結合受容体数: 2

- 重原子数: 12

- 回転可能化学結合数: 1

- 複雑さ: 193

- 共有結合ユニット数: 1

- 原子立体中心数の決定: 0

- 不確定原子立体中心数: 0

- 化学結合立体中心数の決定: 0

- 不確定化学結合立体中心数: 0

- ひょうめんでんか: 0

- 互変異性体の数: 7

- 疎水性パラメータ計算基準値(XlogP): 何もない

- トポロジー分子極性表面積: 73.9A^2

じっけんとくせい

- PSA: 73.90000

- LogP: 2.50240

1H-Indole-6-carbothioamide セキュリティ情報

1H-Indole-6-carbothioamide 税関データ

- 税関コード:2933990090

- 税関データ:

中国税関番号:

2933990090概要:

293399090.他の窒素ヘテロ原子のみを含む複素環式化合物。付加価値税:17.0%。税金還付率:13.0%。規制条件:なし。最恵国待遇関税:6.5%。一般関税:20.0%

申告要素:

製品名、成分含有量、用途、ウロト品外観、6-カプロラクタム外観、署名日を明記してください

要約:

293399090.窒素ヘテロ原子のみを含む複素環化合物。付加価値税:17.0%。税金還付率:13.0%。最恵国待遇関税:6.5%。一般関税:20.0%

1H-Indole-6-carbothioamide 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| eNovation Chemicals LLC | D968428-5g |

1H-Indole-6-carbothioic acid amide |

885272-19-5 | 95% | 5g |

$3355 | 2024-07-28 | |

| abcr | AB536947-50mg |

1H-Indole-6-carbothioic acid amide; . |

885272-19-5 | 50mg |

€292.30 | 2025-03-19 | ||

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 48R0152-500mg |

1H-Indole-6-carbothioic acid amide |

885272-19-5 | 97% | 500mg |

¥3926.03 | 2025-01-22 | |

| TRC | I629065-500mg |

1H-Indole-6-carbothioamide |

885272-19-5 | 500mg |

$ 365.00 | 2022-06-02 | ||

| Chemenu | CM146813-5g |

1H-Indole-6-carbothioic acid amide |

885272-19-5 | 95% | 5g |

$635 | 2021-08-05 | |

| Enamine | EN300-1851663-5.0g |

1H-indole-6-carbothioamide |

885272-19-5 | 5g |

$2858.0 | 2023-05-26 | ||

| Enamine | EN300-1851663-10.0g |

1H-indole-6-carbothioamide |

885272-19-5 | 10g |

$4236.0 | 2023-05-26 | ||

| Enamine | EN300-1851663-0.1g |

1H-indole-6-carbothioamide |

885272-19-5 | 0.1g |

$414.0 | 2023-09-19 | ||

| Alichem | A199008773-5g |

1H-Indole-6-carbothioamide |

885272-19-5 | 95% | 5g |

$541.53 | 2023-08-31 | |

| SHENG KE LU SI SHENG WU JI SHU | sc-287323-250mg |

1H-Indole-6-carbothioic acid amide, |

885272-19-5 | 250mg |

¥1354.00 | 2023-09-05 |

1H-Indole-6-carbothioamide 関連文献

-

Magdalena Markiton,Agnieszka Ciemięga,Katarzyna Maresz,Anna Szelwicka,Anna Chrobok New J. Chem., 2018,42, 13602-13611

-

Biman Jana,Rakesh Sharan Singh,Biman Bagchi Phys. Chem. Chem. Phys., 2011,13, 16220-16226

-

Zhen Wang,Hong Wang,Chengjie Wang,Xu Yang Anal. Methods, 2019,11, 5017-5022

-

Lourdes del Olmo,Michael Dommett,Ingrid H. Oevreeide,Devis Di Tommaso,Rachel Crespo-Otero J. Mater. Chem. A, 2018,6, 24965-24970

-

Man Vir Singh,Sudesh Kumar,Moinuddin Sarker Sustainable Energy Fuels, 2018,2, 1057-1068

885272-19-5 (1H-Indole-6-carbothioamide) 関連製品

- 114948-09-3(1H-Indole-5-carbothioamide)

- 855763-66-5(Quinoline-5-carbothioamide)

- 885272-40-2(1H-Indole-4-carbothioamide)

- 74585-98-1(Quinoline-4-carbothioamide)

- 1342133-31-6(2-methyl-N1-(3-methylphenyl)benzene-1,3-diamine)

- 4277-64-9(Ethyl Pyrrole-1-Carboxylate)

- 2877638-21-4(4-cyclobutyl-6-(3-{[1,2,4]triazolo[4,3-a]pyridin-3-yl}azetidin-1-yl)pyrimidine)

- 2137518-26-2(INDEX NAME NOT YET ASSIGNED)

- 1207030-44-1(1-(3,4-dimethylphenyl)-N-[(furan-2-yl)methyl]-5-(pyridin-4-yl)-1H-1,2,3-triazole-4-carboxamide)

- 922014-95-7(N'-(4-ethoxyphenyl)-N-2-(1-methyl-2,3-dihydro-1H-indol-5-yl)-2-(morpholin-4-yl)ethylethanediamide)

推奨される供給者

Amadis Chemical Company Limited

(CAS:885272-19-5)1H-Indole-6-carbothioamide

清らかである:99%

はかる:1g

価格 ($):391.0